molecular formula C10H13NO4S B2924603 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate CAS No. 1216924-54-7

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate

Cat. No.: B2924603
CAS No.: 1216924-54-7
M. Wt: 243.28
InChI Key: NWUMOUXCUSYZQJ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate is a chemical compound with the molecular formula C8H12NS.C2H2O4. It is a white to yellow powder or crystalline substance that is used in various scientific research applications . This compound is known for its unique structure, which includes a tetrahydrobenzo[b]thiophene ring system, making it an interesting subject for chemical and biological studies.

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to an increase in the expression of antioxidant proteins, which can protect cells from oxidative stress .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins are part of the cellular defense system against oxidative stress, which can be caused by various factors such as inflammation, toxins, and infection . The downstream effects of this activation include a decrease in oxidative stress and potential protection against inflammation .

Pharmacokinetics

It has been noted that the compound ismoderately stable in liver microsomes , which suggests that it may have a reasonable half-life in the body

Result of Action

The activation of NRF2 by this compound leads to a decrease in oxidative stress and inflammation. This is due to the upregulation of antioxidant proteins, which can neutralize reactive oxygen species and reduce inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of oxidative stress or inflammation can increase the activation of NRF2 . Additionally, the stability of the compound may be affected by factors such as temperature and pH.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

Future Directions

Future research could focus on further exploring the anti-inflammatory activity of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” and similar compounds . Their ability to activate NRF2 and reverse elevated levels of pro-inflammatory cytokines and inflammatory mediators makes them promising candidates for the development of new anti-inflammatory drugs .

Preparation Methods

The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate involves several steps. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with an amine, followed by the addition of oxalic acid to form the oxalate salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Comparison with Similar Compounds

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate can be compared with other similar compounds, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . While both compounds share the tetrahydrobenzo[b]thiophene core, they differ in their functional groups and specific applications. The uniqueness of this compound lies in its ability to form oxalate salts, which can influence its solubility and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

oxalic acid;4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.C2H2O4/c9-8-5-6-3-1-2-4-7(6)10-8;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUMOUXCUSYZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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